![molecular formula C13H16ClNO5S B7587083 5-Chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)sulfonylbenzoic acid](/img/structure/B7587083.png)
5-Chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)sulfonylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)sulfonylbenzoic acid (CMPB) is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. This compound is known to interact with specific receptors in the brain and has been studied for its potential use in treating various neurological and psychiatric disorders.
Wirkmechanismus
5-Chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)sulfonylbenzoic acid is known to interact with the sigma-1 receptor and the dopamine transporter. It has been shown to modulate the activity of these receptors, leading to potential therapeutic effects. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and mitochondrial function. 5-Chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)sulfonylbenzoic acid has been shown to activate the sigma-1 receptor, leading to potential neuroprotective effects. The dopamine transporter is involved in the reuptake of dopamine, a neurotransmitter involved in reward, motivation, and pleasure. 5-Chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)sulfonylbenzoic acid has been shown to inhibit the activity of the dopamine transporter, leading to potential antidepressant and anti-addictive effects.
Biochemical and Physiological Effects:
5-Chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)sulfonylbenzoic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, including dopamine, serotonin, and norepinephrine. 5-Chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)sulfonylbenzoic acid has also been shown to increase the activity of certain enzymes involved in neurotransmitter synthesis. Additionally, 5-Chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)sulfonylbenzoic acid has been shown to modulate the activity of certain ion channels, leading to potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-Chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)sulfonylbenzoic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. It has been shown to have a high affinity for specific receptors in the brain, making it a useful pharmacological tool for studying these receptors. However, there are also limitations to using 5-Chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)sulfonylbenzoic acid in lab experiments. Its effects on specific receptors may be dose-dependent, making it difficult to interpret results. Additionally, its effects may vary depending on the experimental conditions, making it important to carefully control experimental variables.
Zukünftige Richtungen
There are several future directions for research on 5-Chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)sulfonylbenzoic acid. One potential area of research is the development of more selective sigma-1 receptor agonists. This could lead to the development of more effective treatments for neurological and psychiatric disorders. Another area of research is the study of 5-Chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)sulfonylbenzoic acid's effects on other neurotransmitter systems, including the glutamate and GABA systems. This could lead to a better understanding of 5-Chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)sulfonylbenzoic acid's potential therapeutic effects. Finally, there is a need for further research on the safety and toxicity of 5-Chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)sulfonylbenzoic acid, particularly in animal models. This could help to determine the potential risks and benefits of using 5-Chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)sulfonylbenzoic acid as a pharmacological tool or therapeutic agent.
Synthesemethoden
5-Chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)sulfonylbenzoic acid can be synthesized through a multi-step process involving various chemical reactions. The first step involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. This intermediate compound is then reacted with 3-methylpyrrolidine and sodium hydride to form 5-chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)benzoyl chloride. The final step involves the reaction of this intermediate compound with sodium sulfite to form 5-Chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)sulfonylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)sulfonylbenzoic acid has been studied for its potential use in treating various neurological and psychiatric disorders. It has been shown to interact with specific receptors in the brain, including the sigma-1 receptor and the dopamine transporter. Research has shown that 5-Chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)sulfonylbenzoic acid can modulate the activity of these receptors, leading to potential therapeutic effects. 5-Chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)sulfonylbenzoic acid has been studied for its potential use in treating depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5S/c1-8-3-4-15(7-8)21(18,19)11-6-9(14)5-10(13(16)17)12(11)20-2/h5-6,8H,3-4,7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKDCELMPZDUFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)S(=O)(=O)C2=CC(=CC(=C2OC)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methoxy-3-(3-methylpyrrolidin-1-yl)sulfonylbenzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.